7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furo[3,2-d]pyrimidine core with a 4-bromophenyl substituent at the 7-position and a hydroxy group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-amino-3-hydroxyfuran in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 7-(4-Bromophenyl)-3-oxofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 7-phenyl-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant activity against various microbial strains and cancer cell lines .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 7-(4-Chlorophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 7-(4-Methylphenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its bromine substituent, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, allowing for the formation of a wide range of derivatives through substitution reactions. Additionally, the presence of the bromine atom can influence the compound’s biological activity, making it a valuable scaffold for drug development .
Biological Activity
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, characterization, and various biological activities, including its pharmacological applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₇BrN₂O₄
- Molecular Weight : 315.09 g/mol
Synthesis
The synthesis of this compound involves multicomponent reactions that utilize starting materials such as 4-bromophenyl derivatives and pyrimidine diones. The synthetic pathways often leverage electrochemical methods or classical organic synthesis techniques to achieve high yields and purity of the final product.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these strains suggest that the compound may serve as a lead for developing new antimicrobial agents.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
Research has demonstrated that this compound possesses anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in a reduction of inflammatory markers such as TNF-α and IL-6. This suggests a mechanism of action involving the modulation of pro-inflammatory cytokines.
Anticancer Potential
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The results indicate that it induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In models of neurodegeneration induced by oxidative stress, the compound demonstrated the ability to reduce neuronal cell death and improve cell viability.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its potential as an alternative treatment for resistant bacterial infections. -
Anti-inflammatory Mechanism Investigation :
In vivo experiments were conducted to elucidate the anti-inflammatory mechanisms. The study revealed that treatment with the compound significantly reduced paw edema in rats subjected to carrageenan-induced inflammation.
Properties
CAS No. |
824984-01-2 |
---|---|
Molecular Formula |
C12H7BrN2O4 |
Molecular Weight |
323.10 g/mol |
IUPAC Name |
7-(4-bromophenyl)-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7BrN2O4/c13-7-3-1-6(2-4-7)8-5-19-10-9(8)14-12(17)15(18)11(10)16/h1-5,18H,(H,14,17) |
InChI Key |
HRJWRXZQYNJFKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2NC(=O)N(C3=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.